molecular formula C9H12ClN3O B3010697 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine CAS No. 1093880-86-4

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine

Cat. No.: B3010697
CAS No.: 1093880-86-4
M. Wt: 213.67
InChI Key: RUHFNOHWLNSJCV-UHFFFAOYSA-N
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Description

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine is a chemical compound with the molecular formula C9H12ClN3O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

The role of 4-((4-Chloropyrimidin-2-yl)methyl)morpholine in biochemical reactions is not yet fully understood. It is believed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-((4-Chloropyrimidin-2-yl)methyl)morpholine may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on the effects of different dosages of 4-((4-Chloropyrimidin-2-yl)methyl)morpholine in animal models are currently underway. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine typically involves the reaction of 4-chloropyrimidine with morpholine. One common method is as follows:

    Starting Materials: 4-chloropyrimidine and morpholine.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 25-30°C.

    Procedure: The 4-chloropyrimidine is dissolved in the solvent, and morpholine is added dropwise. The mixture is stirred for 24 hours to ensure complete reaction.

    Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation Reactions: Pyrimidine N-oxides.

    Reduction Reactions: Dihydropyrimidine derivatives.

Scientific Research Applications

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the pyrimidine ring and morpholine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-[(4-chloropyrimidin-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-1-2-11-9(12-8)7-13-3-5-14-6-4-13/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHFNOHWLNSJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the general procedure in Example 45 Step 1 using 4-chloropyrimidine-2-carbaldehyde (2 g, 14.03 mmol) and morpholine (1.467 mL, 16.84 mmol) as the starting materials.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.467 mL
Type
reactant
Reaction Step Two

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